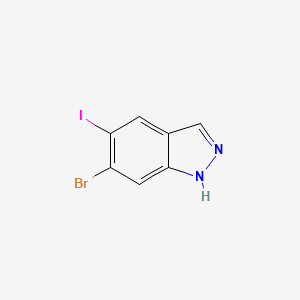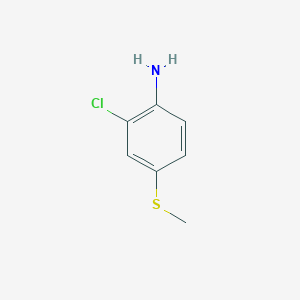
(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride is a chemical compound that belongs to the class of amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group in their molecular structure. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropyl derivatives and amino alcohol precursors.
Reaction Conditions: The reaction conditions may include the use of specific solvents, catalysts, and temperature control to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride may involve large-scale chemical reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions may involve the conversion of the amino group to an amine or other reduced forms.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution Reagents: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amino alcohols.
Aplicaciones Científicas De Investigación
(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, and ion channels that the compound binds to or modulates.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular function and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-4-(cyclopropyl)butan-1-ol: A similar compound without the methyl group on the cyclopropyl ring.
(2S)-2-amino-4-(1-methylcyclopropyl)butanoic acid: A related compound where the hydroxyl group is replaced by a carboxylic acid group.
Uniqueness
(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride is unique due to the presence of both an amino group and a hydroxyl group, as well as the specific configuration of the cyclopropyl ring. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C8H18ClNO |
|---|---|
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(4-5-8)3-2-7(9)6-10;/h7,10H,2-6,9H2,1H3;1H/t7-;/m0./s1 |
Clave InChI |
LSJCXGKVFOEWBT-FJXQXJEOSA-N |
SMILES isomérico |
CC1(CC1)CC[C@@H](CO)N.Cl |
SMILES canónico |
CC1(CC1)CCC(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13899761.png)
![[5,5'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13899767.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13899773.png)
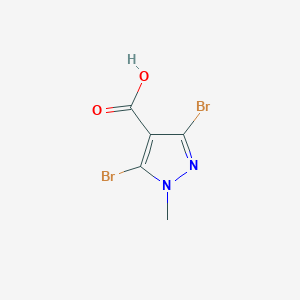
![methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13899788.png)
![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)
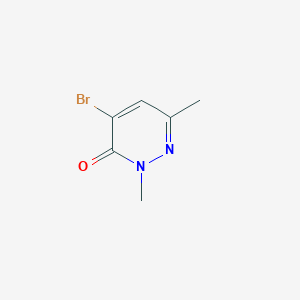
![[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol](/img/structure/B13899816.png)
![Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13899823.png)
![1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate](/img/structure/B13899827.png)
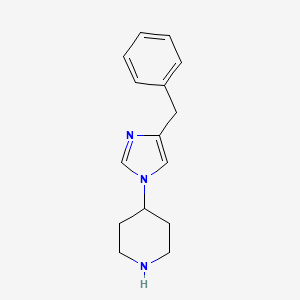
![3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one](/img/structure/B13899832.png)
